2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with an imidazole derivative.
Formation of the Ethanamine Backbone: The ethanamine backbone can be constructed through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding saturated imidazoline derivative.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
2-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine dihydrochloride is unique due to its combination of a chlorophenyl group and an imidazole ring, which confer distinct chemical properties and potential biological activities. This compound’s specific structure allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-imidazol-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.2ClH/c12-10-3-1-9(2-4-10)11(7-13)15-6-5-14-8-15;;/h1-6,8,11H,7,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCPNAWKQHPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N2C=CN=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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